REACTION_SMILES
|
[C:13]([OH:14])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[CH:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:32])=[O:31].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[c:33]1([O:43][CH3:44])[c:34]([OH:35])[cH:36][cH:37][c:38]([CH2:39][CH:40]=[CH2:41])[cH:42]1>>[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[O:31]=[CH:41][CH:40]=[CH:39][c:38]1[cH:37][cH:36][c:34]([OH:35])[c:33]([O:43][CH3:44])[cH:42]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=CCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=CC=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:13]([OH:14])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[CH:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:32])=[O:31].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[c:33]1([O:43][CH3:44])[c:34]([OH:35])[cH:36][cH:37][c:38]([CH2:39][CH:40]=[CH2:41])[cH:42]1>>[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[O:31]=[CH:41][CH:40]=[CH:39][c:38]1[cH:37][cH:36][c:34]([OH:35])[c:33]([O:43][CH3:44])[cH:42]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=CCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=CC=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:13]([OH:14])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[CH:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:32])=[O:31].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[c:33]1([O:43][CH3:44])[c:34]([OH:35])[cH:36][cH:37][c:38]([CH2:39][CH:40]=[CH2:41])[cH:42]1>>[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[O:31]=[CH:41][CH:40]=[CH:39][c:38]1[cH:37][cH:36][c:34]([OH:35])[c:33]([O:43][CH3:44])[cH:42]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=CCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=CC=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:13]([OH:14])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH:22]=[CH:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:32])=[O:31].[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[c:33]1([O:43][CH3:44])[c:34]([OH:35])[cH:36][cH:37][c:38]([CH2:39][CH:40]=[CH2:41])[cH:42]1>>[CH3:45][O:46][c:47]1[cH:48][c:49]([CH2:50][CH:51]=[CH2:52])[cH:53][cH:54][c:55]1[OH:56].[O:31]=[CH:41][CH:40]=[CH:39][c:38]1[cH:37][cH:36][c:34]([OH:35])[c:33]([O:43][CH3:44])[cH:42]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCC=CCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCc1ccc(O)c(OC)c1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=CC=O)ccc1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |